![molecular formula C5H7NO3S2 B14336171 Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide CAS No. 106159-30-2](/img/no-structure.png)
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-hydroxy amides with Deoxo-Fluor® to form oxazolines, which can then be converted to oxazoles using commercial manganese dioxide . The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thione derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
The mechanism of action of Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,4-d]imidazol-2(3H)-one, tetrahydro-, 5,5-dioxide: A structurally related compound with similar properties.
Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide:
Uniqueness
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
106159-30-2 | |
Molekularformel |
C5H7NO3S2 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-d][1,3]oxazole-2-thione |
InChI |
InChI=1S/C5H7NO3S2/c7-11(8)1-3-4(2-11)9-5(10)6-3/h3-4H,1-2H2,(H,6,10) |
InChI-Schlüssel |
PUPDNGPZYDLKMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(CS1(=O)=O)OC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.